molecular formula C6H3Cl2F3N2O B11863247 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine CAS No. 1346698-20-1

3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine

Cat. No.: B11863247
CAS No.: 1346698-20-1
M. Wt: 247.00 g/mol
InChI Key: HFACGVRQGNGQHI-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine is a versatile chemical compound with a molecular weight of 247 g/mol. It is known for its unique blend of reactivity and stability, making it a valuable asset for advanced research and development projects . This compound is characterized by the presence of dichloro and trifluoroethoxy groups attached to a pyridazine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process has been reported to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include substituted pyridazines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of essential biomolecules in microorganisms, leading to their death or inhibition of growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine stands out due to its unique combination of dichloro and trifluoroethoxy groups, which impart distinct reactivity and stability. This makes it particularly valuable for advanced research and development projects .

Properties

CAS No.

1346698-20-1

Molecular Formula

C6H3Cl2F3N2O

Molecular Weight

247.00 g/mol

IUPAC Name

3,4-dichloro-5-(2,2,2-trifluoroethoxy)pyridazine

InChI

InChI=1S/C6H3Cl2F3N2O/c7-4-3(1-12-13-5(4)8)14-2-6(9,10)11/h1H,2H2

InChI Key

HFACGVRQGNGQHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)OCC(F)(F)F

Origin of Product

United States

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